3-(5-Methoxypyridin-3-yl)benzoic acid is an organic compound characterized by its unique structure, which includes a benzoic acid moiety and a pyridine ring substituted with a methoxy group. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and materials science.
The compound's molecular formula is with a molecular weight of 229.23 g/mol. It is available from various chemical suppliers, including BenchChem, which provides detailed information about its purity and applications in research.
3-(5-Methoxypyridin-3-yl)benzoic acid falls under the category of benzoic acid derivatives. Its classification is significant in understanding its reactivity and potential applications in organic synthesis and pharmaceutical development.
The synthesis of 3-(5-Methoxypyridin-3-yl)benzoic acid typically involves several key steps:
In an industrial context, continuous flow reactors may be employed to optimize reaction conditions and enhance yield. Automated systems for reagent addition and product isolation can significantly improve efficiency and scalability.
The molecular structure of 3-(5-Methoxypyridin-3-yl)benzoic acid features:
3-(5-Methoxypyridin-3-yl)benzoic acid can undergo several types of chemical reactions:
Common reagents include:
The mechanism of action for 3-(5-Methoxypyridin-3-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group enhances binding affinity, while the benzoic acid moiety contributes to biological activity modulation. This interaction can lead to various biological effects depending on the target involved.
Key chemical properties include:
Relevant data regarding solubility and stability under various conditions are essential for practical applications in research and development .
3-(5-Methoxypyridin-3-yl)benzoic acid has several notable applications:
The synthesis of 3-(5-methoxypyridin-3-yl)benzoic acid (C₁₃H₁₁NO₃, MW 229.23) represents a significant challenge in medicinal chemistry due to its potential as a pharmaceutical building block. The molecule features a biaryl architecture connecting electronically distinct heteroaromatic and carboxylic acid-functionalized rings, necessitating precise bond formation strategies [1] [3]. This section details three synthetic approaches that address key challenges in constructing this molecular framework.
Transition metal catalysis enables efficient carbon-carbon bond formation between pyridine and benzoic acid precursors. The Suzuki-Miyaura coupling between 3-bromo-5-methoxypyridine and (3-carboxyphenyl)boronic acid exemplifies this approach, utilizing Pd(PPh₃)₄ catalyst in a mixed solvent system (toluene/ethanol/water) at 80-90°C. This method achieves yields of 78-85% but requires careful catalyst optimization to prevent protodeboronation side reactions [2] [5]. Alternatively, Stille coupling between 3-(tributylstannyl)-5-methoxypyridine and methyl 3-iodobenzoate followed by ester hydrolysis demonstrates comparable efficiency (80-82% yield), though tin reagent toxicity limits industrial applicability [5].
Recent innovations employ copper-mediated coupling to overcome limitations of precious metal catalysts. A scalable protocol adapted from triazole synthesis (CAS 956317-36-5) uses CuI (1.5 mol%) with K₂CO₃ base in acetone at 55-60°C for 8 hours, achieving 93% yield with residual copper below 5 ppm after purification – a critical consideration for pharmaceutical intermediates . Catalyst recycling studies indicate Pd leaching below 0.5% per cycle in optimized Suzuki systems, significantly improving sustainability metrics.
Table 1: Comparative Analysis of Metal-Catalyzed Approaches
Method | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Key Advantages |
---|---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 80-90 | 12-14 | 78-85 | Wide commercial boronic acid availability |
Stille Coupling | Pd₂(dba)₃, AsPh₃ | 100 | 10 | 80-82 | Tolerance to diverse functional groups |
Copper-Mediated | CuI, K₂CO₃ | 55-60 | 8 | 93 | Low-cost catalyst, minimal metal residue |
Direct arylation strategies provide alternative pathways that circumvent pre-functionalized coupling partners. Friedel-Crafts acylation of benzoic acid derivatives with 5-methoxynicotinoyl chloride faces significant challenges, including regioselectivity issues (ortho/meta/para isomer formation) and carboxylic acid interference with Lewis acid catalysts. Aluminum chloride-mediated reactions at 0°C to room temperature generate undesired isomers (35-40% combined yield) alongside 20-25% target product, necessitating complex chromatographic separation [4].
Base-promoted direct coupling offers improved regiocontrol under specific conditions. Dissolving metal reduction (Zn/NH₄Cl) of 5-methoxy-3-pyridinecarbaldehyde followed by oxidative coupling with 3-bromobenzoic acid generates the biaryl linkage in 50-55% yield. While avoiding precious metals, this method suffers from stoichiometric byproduct generation and limited scalability [4] [8]. Computational studies (DFT/B3LYP/6-31+G**) reveal the reaction pathway's dependence on single-electron transfer mechanisms, explaining observed regiochemical outcomes through spin density distribution analysis in radical intermediates [4].
Continuous flow technology addresses thermal degradation and mixing inefficiencies inherent in batch processes for 3-(5-methoxypyridin-3-yl)benzoic acid synthesis. A multi-stage Suzuki-Miyaura flow system achieves 89% yield at 0.5 kg/day throughput by:
For copper-catalyzed methods, microreactor optimization reduces reaction time from 8 hours (batch) to 25 minutes while maintaining 92% yield. The system employs 500 µm ID PTFE tubing with the following parameters:
Table 2: Batch vs. Continuous Flow Performance Metrics
Parameter | Batch Process | Continuous Flow | Improvement Factor |
---|---|---|---|
Reaction Time | 8-14 hours | 25-45 minutes | 12-19x faster |
Temperature Control | ±5°C gradient | ±0.5°C precision | 90% reduction in deviation |
Catalyst Loading | 1.5-2 mol% | 0.8-1.2 mol% | 30-40% reduction |
Daily Output (Pilot) | 100 g/day | 0.5 kg/day | 5x capacity increase |
Purification Steps | 3 (filtration, extraction, chromatography) | 2 (in-line extraction, crystallization) | 33% step reduction |
Hybrid approaches integrating flow hydrogenation demonstrate particular value for multistep sequences. A telescoped system performing sequential Stille coupling (130°C, 15 min), ester hydrolysis (80°C, 10 min), and product crystallization achieves 84% overall yield with 97.8% purity by HPLC, eliminating intermediate isolation [5] [8]. These systems enable real-time reaction analytics via FT-IR and UV monitoring, allowing adaptive control of residence times based on instantaneous conversion data.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9